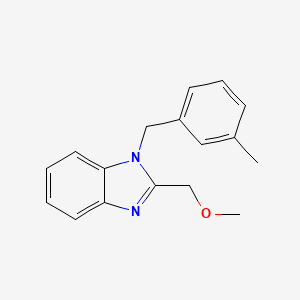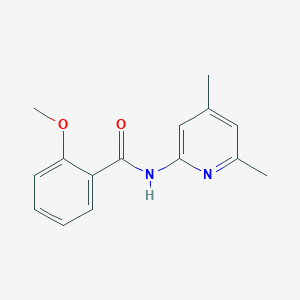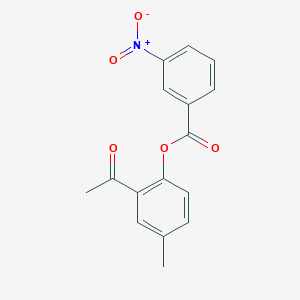
N-(3-nitrophenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-4-biphenylcarboxamide, also known as NPBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPBC is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as acetone and chloroform.
作用機序
The mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide is not well understood, but it is thought to involve the inhibition of certain enzymes and proteins. N-(3-nitrophenyl)-4-biphenylcarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. N-(3-nitrophenyl)-4-biphenylcarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-nitrophenyl)-4-biphenylcarboxamide can inhibit the growth of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that N-(3-nitrophenyl)-4-biphenylcarboxamide can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer. However, the exact mechanisms underlying these effects are not well understood, and further research is needed to fully elucidate the biochemical and physiological effects of N-(3-nitrophenyl)-4-biphenylcarboxamide.
実験室実験の利点と制限
N-(3-nitrophenyl)-4-biphenylcarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Another advantage is that it has been extensively studied, and its properties and potential applications are well documented. However, one limitation is that it is insoluble in water, which can make it difficult to work with in aqueous systems. Another limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-nitrophenyl)-4-biphenylcarboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a building block for the construction of functional materials. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide and its biochemical and physiological effects. Overall, N-(3-nitrophenyl)-4-biphenylcarboxamide has significant potential for a wide range of applications in scientific research, and further studies are needed to fully realize its potential.
合成法
The synthesis of N-(3-nitrophenyl)-4-biphenylcarboxamide involves the reaction between 3-nitrobenzoyl chloride and 4-biphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 60-70%.
科学的研究の応用
N-(3-nitrophenyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(3-nitrophenyl)-4-biphenylcarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(3-nitrophenyl)-4-biphenylcarboxamide has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In materials science, N-(3-nitrophenyl)-4-biphenylcarboxamide has been explored as a potential building block for the construction of functional materials such as liquid crystals and organic semiconductors.
特性
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVGOSZFLIKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-4-biphenylcarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
